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molecular formula C26H29FN2O2 B1240886 8-[3-[1-[(3-fluorophenyl)methyl]-4-piperidinyl]-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one

8-[3-[1-[(3-fluorophenyl)methyl]-4-piperidinyl]-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one

Cat. No. B1240886
M. Wt: 420.5 g/mol
InChI Key: RAYMNBAAUXRZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06881842B2

Procedure details

A mixture of 600 g of 8-[3-(4-piperidinyl)-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one, 6 L of acetonitrile, 0.3 L of water, 345 g (1.3 equivalent) of potassium carbonate and 278 g (1 equivalent) of 3-fluorobenzyl chloride was stirred at about 55° C. and 12 L of water was added dropwise thereto over about 20 minutes while maintaining about 45° C. The mixture was stirred at about 55° C. for 1.5 hours, and at about 20° C. for 3 hours. Precipitated crystals were separated, and washed with 15 L of water. The wet crystals were suspended in 8.0 L of 10% hydrous methanol-denatured ethanol. The material was dissolved at about 70° C., and passed through a dust-removing filter. The filtrate was stirred at about 20° C. for 1.5 hours, 6.9 L of water was added thereto, and the mixture was stirred at about 20° C. for 3 hours. Crystals were separated, washed with 1.8 L of 50% hydrous methanol-denatured ethanol twice and dried to obtain 0.71 kg (yield 88%) of the desired compound as crystals.
Name
8-[3-(4-piperidinyl)-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
6 L
Type
reactant
Reaction Step One
Quantity
345 g
Type
reactant
Reaction Step One
Quantity
278 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 L
Type
solvent
Reaction Step One
Name
Quantity
12 L
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][C:9]([C:11]2[CH:12]=[C:13]3[C:18]4=[C:19]([CH2:21][CH2:22][N:17]4[C:16](=[O:23])[CH2:15][CH2:14]3)[CH:20]=2)=[O:10])[CH2:3][CH2:2]1.C(#N)C.C(=O)([O-])[O-].[K+].[K+].[F:33][C:34]1[CH:35]=[C:36]([CH:39]=[CH:40][CH:41]=1)[CH2:37]Cl>O>[F:33][C:34]1[CH:35]=[C:36]([CH2:37][N:1]2[CH2:2][CH2:3][CH:4]([CH2:7][CH2:8][C:9]([C:11]3[CH:12]=[C:13]4[C:18]5=[C:19]([CH2:21][CH2:22][N:17]5[C:16](=[O:23])[CH2:15][CH2:14]4)[CH:20]=3)=[O:10])[CH2:5][CH2:6]2)[CH:39]=[CH:40][CH:41]=1 |f:2.3.4|

Inputs

Step One
Name
8-[3-(4-piperidinyl)-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one
Quantity
600 g
Type
reactant
Smiles
N1CCC(CC1)CCC(=O)C=1C=C2CCC(N3C2=C(C1)CC3)=O
Name
Quantity
6 L
Type
reactant
Smiles
C(C)#N
Name
Quantity
345 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
278 g
Type
reactant
Smiles
FC=1C=C(CCl)C=CC1
Name
Quantity
0.3 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
12 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
was stirred at about 55° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
over about 20 minutes while maintaining about 45° C
Duration
20 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at about 55° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Precipitated crystals
CUSTOM
Type
CUSTOM
Details
were separated
WASH
Type
WASH
Details
washed with 15 L of water
DISSOLUTION
Type
DISSOLUTION
Details
The material was dissolved at about 70° C.
FILTRATION
Type
FILTRATION
Details
filter
STIRRING
Type
STIRRING
Details
The filtrate was stirred at about 20° C. for 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
6.9 L of water was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at about 20° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Crystals were separated
WASH
Type
WASH
Details
washed with 1.8 L of 50% hydrous methanol-
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)CN1CCC(CC1)CCC(=O)C=1C=C2CCC(N3C2=C(C1)CC3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 kg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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